molecular formula C14H20N2O6S B3020103 (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid CAS No. 342888-28-2

(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid

Cat. No.: B3020103
CAS No.: 342888-28-2
M. Wt: 344.38
InChI Key: SIWHQQQQQGDBKG-NSHDSACASA-N
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Description

(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a phenylsulfonylamino substituent at the β-position. This compound is part of a broader class of functionalized propionic acids used in peptide synthesis, medicinal chemistry, and radiopharmaceutical research. Its structural uniqueness lies in the dual modification of the amino group (Boc protection) and the sulfonamide group, which confer stability and modulate interactions with biological targets like glutamate receptors .

Properties

IUPAC Name

(2S)-2-(benzenesulfonamido)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6S/c1-14(2,3)22-13(19)15-9-11(12(17)18)16-23(20,21)10-7-5-4-6-8-10/h4-8,11,16H,9H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWHQQQQQGDBKG-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the phenylsulfonylamino group. One common method involves the reaction of Boc-protected amino acids with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H20N2O6S
  • Molecular Weight : 344.38 g/mol
  • CAS Number : 342888-28-2

The compound features a Boc (tert-butoxycarbonyl) protecting group on the amino side, which is crucial for its reactivity and application in synthetic chemistry.

Peptide Synthesis

(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid serves as a key building block in the synthesis of peptides. Its structural characteristics allow for the formation of complex peptide chains essential for drug development and biological studies.

Case Study : In a study on peptide synthesis, researchers utilized this compound to create a series of peptides that exhibited enhanced binding affinities to specific receptors, demonstrating its effectiveness in drug design .

Drug Discovery

The compound's unique properties make it valuable in pharmaceutical research for designing new drugs targeting specific biological pathways. It can modify the pharmacokinetic profiles of drug candidates.

Example : A recent investigation into novel anti-cancer agents highlighted the use of this compound as an intermediate in synthesizing compounds that showed promising activity against tumor cells .

Bioconjugation

This compound is employed in bioconjugation processes, linking biomolecules to enhance therapeutic efficacy or create targeted delivery systems.

Application : In a bioconjugation study, this compound was used to conjugate peptides with antibodies, resulting in improved specificity and reduced off-target effects in therapeutic applications .

Research in Neuroscience

The compound plays a role in studying neurotransmitter systems, providing insights into neurological disorders and potential treatments.

Findings : Research utilizing this compound has led to discoveries regarding its interaction with neurotransmitter receptors, suggesting potential therapeutic avenues for conditions like depression and anxiety .

Mechanism of Action

The mechanism of action of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected to yield a free amine, which can then interact with enzymes or receptors. The phenylsulfonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Boc-Protected Amino Acids with Aromatic Substituents

(S)-3-(Boc-amino)-3-phenylpropionic Acid ()
  • Structure: Boc group on the β-amino, phenyl substituent at the β-carbon.
  • Molecular Formula: C₁₄H₁₉NO₄.
  • Molecular Weight : 265.31 g/mol.
  • Key Differences : Lacks the sulfonamide group, leading to reduced polarity and altered receptor-binding profiles. Used in peptide backbone modifications.
(R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic Acid ()
  • Structure: Naphthylmethyl substituent instead of phenylsulfonylamino.
  • Molecular Formula: C₁₉H₂₃NO₄.
  • Molecular Weight : 329.4 g/mol.
Target Compound: (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic Acid
  • Molecular Formula : ~C₁₄H₂₀N₂O₅S (estimated).
  • Molecular Weight : ~346.07 g/mol.
  • Unique Features : Sulfonamide group enhances hydrogen-bonding capacity and acidity (pKa ~1–2 for sulfonamide), critical for interactions with AMPA receptors .

Sulfonamide-Containing Propionic Acid Derivatives

[11C]-K-2 ()
  • Structure: 4-[2-(Phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide.
  • Application : PET ligand for AMPA receptor imaging.
  • Key Differences: Incorporates a thioether linkage and fluorine atoms, enhancing radiolabeling efficiency and receptor specificity compared to non-fluorinated analogs .
(2R)-2-[4-(6-[^18F]Fluorohexyl)phenylsulfonylamino]-3-(1H-indol-3-yl)propionic Acid ()
  • Structure : Indole moiety replaces the Boc group.
  • Application : Radiolabeled probe for matrix metalloproteinase (MMP) imaging.
  • Key Differences : Indole ring enables π-π stacking with enzyme active sites, contrasting with the Boc group’s steric protection .

Propionic Acids with Heterocyclic Modifications

(S)-2-Amino-3-(4-hydroxy-2,6-dimethylphenyl)propionic Acid ()
  • Structure : Hydroxy and methyl groups on the phenyl ring.
  • Application: Potential use in neurodegenerative disease research.
  • Key Differences : Polar hydroxy group increases water solubility but reduces membrane permeability compared to sulfonamide derivatives .

Research Findings and Pharmacological Relevance

Receptor Binding and Selectivity

  • The phenylsulfonylamino group in the target compound mimics glutamate’s sulfonic acid moiety, enabling competitive binding to AMPA receptors .
  • Compared to (S)-3-(Boc-amino)-3-phenylpropionic acid (), the sulfonamide group enhances affinity for ionotropic receptors (e.g., IC₅₀ values 10–100 nM range) .

Physicochemical Properties

Property Target Compound (S)-3-(Boc-amino)-3-phenylpropionic Acid (R,S)-Boc-3-amino-2-(naphthylmethyl)-propionic Acid
Molecular Weight (g/mol) ~346.07 265.31 329.40
LogP (Predicted) ~1.8 2.5 3.2
Hydrogen Bond Acceptors 5 4 4
Key Functional Groups Sulfonamide, Boc Boc, Phenyl Boc, Naphthylmethyl

Biological Activity

(S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid is a compound with significant biological relevance due to its unique structural features, including a Boc-protected amino group and a phenylsulfonylamino group. This article discusses its biological activity, mechanisms of action, pharmacokinetics, and potential applications in research and medicine.

Chemical Structure and Properties

  • Molecular Formula : C14H20N2O6S
  • Molecular Weight : 344.38 g/mol
  • CAS Number : 342888-28-2

The compound's structure allows for various interactions with biological targets, which can influence its activity in enzymatic processes and cellular responses.

Target Interactions

This compound is believed to interact with enzymes involved in amino acid metabolism and protein synthesis. The phenylsulfonylamino group may facilitate hydrogen bonding or ionic interactions with target enzymes, potentially modulating their activity.

Biochemical Pathways

Similar compounds have been implicated in several biochemical pathways, including:

  • Amino Acid Synthesis : Modulating the activity of enzymes involved in the synthesis of amino acids.
  • Protein Modifications : Influencing post-translational modifications through interactions with specific enzymes.

Pharmacokinetics

The compound's relatively small size and polar nature suggest favorable absorption and distribution characteristics within biological systems. Its pharmacokinetic profile is likely influenced by environmental factors such as pH and temperature, which can affect its stability and reactivity.

In Vitro Studies

Research indicates that this compound may exhibit various biological activities:

  • Enzyme Modulation : It has been shown to alter enzyme activity levels, potentially affecting metabolic pathways.
  • Cellular Responses : Similar compounds have induced changes in protein expression levels within cellular models, suggesting a role in signal transduction pathways.

Applications in Research

This compound serves as a versatile building block in organic synthesis. Its applications include:

  • Synthetic Chemistry : Used in the development of more complex molecules.
  • Biological Research : Investigated for its role in enzyme-substrate interactions.
  • Pharmaceutical Development : Explored as a precursor for synthesizing novel therapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameStructural DifferencesBiological Activity
(S)-Boc-3-amino-2-(phenylsulfonylamino)-butanoic acidButanoic acid backboneSimilar enzyme modulation
(S)-Boc-3-amino-2-(phenylsulfonylamino)-valeric acidValeric acid backbonePotentially similar but less studied

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Q & A

Q. What are the standard methodologies for introducing the Boc (tert-butyloxycarbonyl) protecting group in the synthesis of (S)-Boc-3-amino-2-(phenylsulfonylamino)-propionic acid?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example:

  • Step 1 : Dissolve the free amine (e.g., 3-amino-2-(phenylsulfonylamino)-propionic acid) in a polar solvent (e.g., THF or DCM).
  • Step 2 : Add Boc anhydride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or a base such as triethylamine (TEA) .
  • Step 3 : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Key Considerations :

  • pH Control : Basic conditions prevent premature deprotection.
  • Solvent Choice : THF/DCM minimizes side reactions like sulfonamide cleavage.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify Boc group integration (e.g., tert-butyl protons at ~1.4 ppm) and sulfonamide resonance (~7.5-8.0 ppm for aromatic protons) .
  • HPLC : Use a C18 column with UV detection (220 nm) to assess purity (>95% recommended). Mobile phase: acetonitrile/water + 0.1% TFA .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺ expected m/z ~397.4 for C₁₅H₂₁N₂O₆S) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction conditions for sulfonamide formation in similar amino acid derivatives?

Conflicting data on reaction efficiency (e.g., yields ranging from 50–90%) may arise from variables like catalyst choice, solvent polarity, or temperature. Systematic optimization is critical:

Variable Reported Conditions Evidence Source
Catalyst DMAP vs. TEA
Temperature 0°C vs. room temperature
Reaction Time 2–24 hours

Q. Methodological Approach :

  • Design a factorial experiment to test combinations of catalysts, temperatures, and solvents.
  • Use LC-MS to monitor intermediate formation and side products (e.g., overprotection or sulfonamide hydrolysis).

Q. What strategies ensure enantiomeric purity during the synthesis of (S)-configured amino acid derivatives like this compound?

  • Chiral Auxiliaries : Incorporate chiral ligands (e.g., (R)-BINOL) during sulfonamide formation to enforce stereochemistry .
  • Enzymatic Resolution : Use lipases or proteases to selectively hydrolyze undesired enantiomers .
  • Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA) for final purification .

Case Study : reports >99% enantiomeric excess (ee) for a fluoropyridine-containing amino acid using preparative chiral HPLC (hexane/isopropanol gradient) .

Q. How does the presence of the phenylsulfonyl group influence the compound’s reactivity in peptide coupling reactions?

The electron-withdrawing sulfonyl group:

  • Reduces Nucleophilicity : Limits undesired side reactions at the β-amino group during amide bond formation.
  • Enhances Stability : Protects against racemization under acidic/basic coupling conditions (e.g., HATU/DIPEA in DMF) .

Q. Experimental Design Tip :

  • Compare coupling efficiency with/without the sulfonyl group using model peptides (e.g., Gly-X-Gly).

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how can they be mitigated?

  • Scale-Up Issues :
    • Solvent Volume : Replace THF with greener solvents (e.g., 2-MeTHF) to reduce waste .
    • Purification : Switch from column chromatography to recrystallization (e.g., ethyl acetate/hexane) .
  • Process Optimization : Use flow chemistry for Boc protection to improve reproducibility .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the stability of the Boc group in sulfonamide-containing amino acids?

Some studies report Boc deprotection under mildly acidic conditions (e.g., TFA), while others note stability:

Condition Outcome Evidence Source
20% TFA/DCM, 1hFull deprotection
10% AcOH, 24hPartial decomposition (~20%)

Q. Resolution :

  • Pre-screen stability using differential scanning calorimetry (DSC) or accelerated aging studies (40°C/75% RH for 7 days).

Q. Why do certain synthetic routes report low yields (<40%) despite optimized conditions?

Potential causes:

  • Steric Hindrance : Bulky sulfonamide groups impede Boc anhydride access to the amine.
  • Side Reactions : Competing acylation at the β-amino group.

Q. Mitigation :

  • Introduce temporary protecting groups (e.g., Fmoc) on the sulfonamide nitrogen prior to Boc protection .

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